![molecular formula C12H10ClFN2O2 B12904044 4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one CAS No. 88093-87-2](/img/structure/B12904044.png)
4-Chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is a chemical compound with a unique structure that combines a pyridazinone core with chloro, fluorobenzyl, and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the reaction of hydrazine with a suitable diketone or ketoester under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be carried out using reagents such as thionyl chloride and methyl iodide, respectively.
Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the pyridazinone core and 4-fluorobenzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluorobenzyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
類似化合物との比較
Similar Compounds
- 4-Chloro-5-((4-methylbenzyl)oxy)-2-methylpyridazin-3(2H)-one
- 4-Chloro-5-((4-chlorobenzyl)oxy)-2-methylpyridazin-3(2H)-one
- 4-Chloro-5-((4-bromobenzyl)oxy)-2-methylpyridazin-3(2H)-one
Uniqueness
4-Chloro-5-((4-fluorobenzyl)oxy)-2-methylpyridazin-3(2H)-one is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new derivatives with enhanced biological activities.
特性
CAS番号 |
88093-87-2 |
|---|---|
分子式 |
C12H10ClFN2O2 |
分子量 |
268.67 g/mol |
IUPAC名 |
4-chloro-5-[(4-fluorophenyl)methoxy]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C12H10ClFN2O2/c1-16-12(17)11(13)10(6-15-16)18-7-8-2-4-9(14)5-3-8/h2-6H,7H2,1H3 |
InChIキー |
OCSWMXZBRFLARL-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


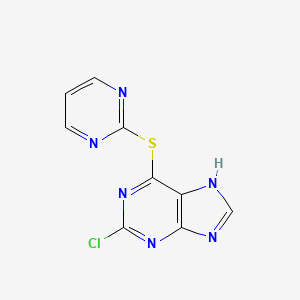
![5-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12903965.png)

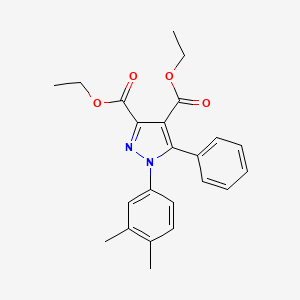

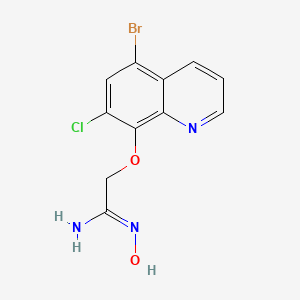
![Ethyl (7-amino-3-benzhydryl-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl)carbamate](/img/structure/B12903995.png)
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
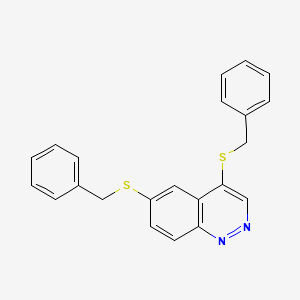
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)
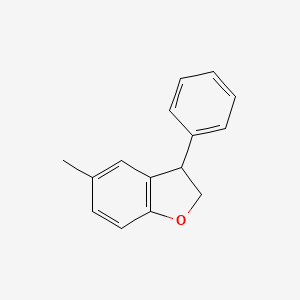
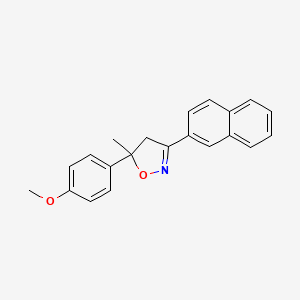
![N-[3-(6-chloro-1,3-benzoxazol-2-yl)-5-methylphenyl]-4-ethoxybenzamide](/img/structure/B12904041.png)
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
